molecular formula C25H48NaO12P B6596176 l-alpha-Lysophosphatidylinositol (soy, sodium salt) CAS No. 796963-91-2

l-alpha-Lysophosphatidylinositol (soy, sodium salt)

Cat. No.: B6596176
CAS No.: 796963-91-2
M. Wt: 594.6 g/mol
InChI Key: CPTWBHNULFRGAT-QDWOTPGGSA-M
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Description

L-alpha-Lysophosphatidylinositol (soy, sodium salt) is a phospholipid derived from soybeans. It is an endogenous phospholipid that functions as a ligand for the orphan G protein-coupled receptor 55 (GPR55). This compound plays a significant role in various cellular processes, including cell proliferation, migration, and signaling pathways .

Biochemical Analysis

Biochemical Properties

L-alpha-Lysophosphatidylinositol (soy, sodium salt) plays a significant role in biochemical reactions, particularly as a ligand for G protein-coupled receptor 55 (GPR55) . This interaction promotes RhoA-dependent calcium signaling and activation of nuclear factor of activated T cells (NFAT) in human embryonic kidney 293 cells . Additionally, L-alpha-Lysophosphatidylinositol (soy, sodium salt) is involved in the activation of p38 mitogen-activated protein kinase (MAPK) and its downstream transcription factor, activating transcription factor 2 (ATF2), in GPR55-transfected HEK293 cells . These interactions highlight the compound’s role in cellular signaling pathways.

Cellular Effects

L-alpha-Lysophosphatidylinositol (soy, sodium salt) influences various cellular processes. It has been shown to enhance serum-induced cell migration in MCF-7 cells overexpressing GPR55 . This compound also affects cell signaling pathways, such as the RhoA-dependent calcium signaling and NFAT activation mentioned earlier . These effects demonstrate the compound’s impact on cell function, including cell migration and signaling.

Molecular Mechanism

The molecular mechanism of L-alpha-Lysophosphatidylinositol (soy, sodium salt) involves its binding to GPR55, a G protein-coupled receptor . This binding induces rapid phosphorylation of p38 MAPK and ATF2 in both GPR55-transfected HEK293 cells and IM-9 lymphoblastoid cells . Additionally, L-alpha-Lysophosphatidylinositol (soy, sodium salt) promotes RhoA-dependent calcium signaling and NFAT activation in human embryonic kidney 293 cells . These molecular interactions highlight the compound’s role in modulating cellular signaling pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of L-alpha-Lysophosphatidylinositol (soy, sodium salt) can change over time. The compound’s stability and degradation are crucial factors in its long-term effects on cellular function. Studies have shown that L-alpha-Lysophosphatidylinositol (soy, sodium salt) can induce rapid phosphorylation of p38 MAPK and ATF2, which are essential for its signaling functions

Dosage Effects in Animal Models

The effects of L-alpha-Lysophosphatidylinositol (soy, sodium salt) vary with different dosages in animal models. At lower doses, the compound may promote beneficial cellular signaling and migration . At higher doses, there may be potential toxic or adverse effects. It is essential to determine the threshold effects and optimal dosages for therapeutic applications of L-alpha-Lysophosphatidylinositol (soy, sodium salt).

Metabolic Pathways

L-alpha-Lysophosphatidylinositol (soy, sodium salt) is involved in various metabolic pathways. It interacts with enzymes such as phospholipase A2, which converts phosphatidylinositol into lysophosphatidylinositol . This interaction is crucial for the compound’s role in cellular signaling and metabolism. Additionally, L-alpha-Lysophosphatidylinositol (soy, sodium salt) may affect metabolic flux and metabolite levels, further influencing cellular processes.

Chemical Reactions Analysis

L-alpha-Lysophosphatidylinositol (soy, sodium salt) undergoes various chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, particularly at the unsaturated fatty acid chains.

    Reduction: Reduction reactions can occur at the phosphate group, converting it to different phospholipid derivatives.

    Substitution: Substitution reactions can take place at the hydroxyl groups, leading to the formation of different lysophospholipid derivatives.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions include oxidized lysophosphatidylinositol, reduced phospholipid derivatives, and substituted lysophospholipids .

Biological Activity

L-alpha-lysophosphatidylinositol (LPI) is a lysophospholipid that plays significant roles in various biological processes, including cell signaling, inflammation, and metabolism. Its biological activity is primarily mediated through the G protein-coupled receptor 55 (GPR55), which has been implicated in numerous physiological and pathological conditions. This article reviews the biological activity of LPI, focusing on its mechanisms of action, physiological roles, and implications in health and disease.

GPR55 Activation

LPI is recognized as an endogenous ligand for GPR55, which is widely expressed in various tissues, including the liver and adipose tissue. Upon binding to GPR55, LPI induces intracellular signaling pathways that influence cellular functions such as lipid metabolism, inflammation, and cell proliferation. Studies have shown that LPI can increase intracellular calcium levels and activate downstream signaling cascades involving phospholipase C and protein kinase C .

Lipid Metabolism

LPI plays a crucial role in lipid metabolism by regulating processes such as lipogenesis and β-oxidation. Research indicates that LPI promotes the activation of acetyl-CoA carboxylase (ACC), leading to increased lipid accumulation in hepatocytes. This effect is particularly relevant in the context of nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH), where elevated levels of LPI have been associated with hepatic steatosis .

Inflammation

LPI has been shown to modulate inflammatory responses. It can attract immune cells to sites of inflammation, enhancing the inflammatory response. For instance, LPI's role in promoting macrophage activation suggests its involvement in various inflammatory conditions .

Case Studies

  • Nonalcoholic Steatosis and Steatohepatitis : A study demonstrated that circulating levels of LPI are elevated in patients with NASH. The activation of GPR55 by LPI was linked to increased lipid content in liver cells through enhanced lipogenesis and reduced β-oxidation .
  • Cancer Cell Proliferation : Another study highlighted that LPI promotes cancer cell migration and invasion via GPR55 activation. This suggests a potential role for LPI in cancer progression, making it a target for therapeutic interventions .

Data Tables

Biological Activity Mechanism Implications
Lipid AccumulationActivation of ACC via GPR55NAFLD/NASH development
Inflammatory ResponseRecruitment of immune cellsAutoimmune diseases
Cancer ProgressionIncreased migration/invasion of cancer cellsTumor metastasis

Properties

CAS No.

796963-91-2

Molecular Formula

C25H48NaO12P

Molecular Weight

594.6 g/mol

IUPAC Name

sodium;[(2R)-3-hexadecanoyloxy-2-hydroxypropyl] [(2R,3S,5R,6R)-2,3,4,5,6-pentahydroxycyclohexyl] phosphate

InChI

InChI=1S/C25H49O12P.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(27)35-16-18(26)17-36-38(33,34)37-25-23(31)21(29)20(28)22(30)24(25)32;/h18,20-26,28-32H,2-17H2,1H3,(H,33,34);/q;+1/p-1/t18-,20?,21-,22+,23-,24-,25?;/m1./s1

InChI Key

CPTWBHNULFRGAT-QDWOTPGGSA-M

SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OC1C(C(C(C(C1O)O)O)O)O)O.[Na+]

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OC1[C@@H]([C@H](C([C@H]([C@H]1O)O)O)O)O)O.[Na+]

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OC1C(C(C(C(C1O)O)O)O)O)O.[Na+]

Origin of Product

United States

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